4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid
CAS No.: 1032296-44-8
Cat. No.: VC2248419
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1032296-44-8 |
|---|---|
| Molecular Formula | C12H15N3O3 |
| Molecular Weight | 249.27 g/mol |
| IUPAC Name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H15N3O3/c1-4-10-9(11(12(16)17)15-18-10)5-8-6(2)13-14-7(8)3/h4-5H2,1-3H3,(H,13,14)(H,16,17) |
| Standard InChI Key | YJEDAUMNUZMIPT-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
| Canonical SMILES | CCC1=C(C(=NO1)C(=O)O)CC2=C(NN=C2C)C |
Introduction
Chemical Identity and Fundamental Properties
Basic Identification
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid is classified as a heterocyclic organic compound containing multiple nitrogen and oxygen atoms in its ring structures. The compound's basic identification parameters are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1032296-44-8 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| Systematic IUPAC Name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid |
The compound features a unique structural arrangement that combines a pyrazole ring system with an isoxazole moiety, connected by a methylene bridge.
Structural Characteristics
The molecular structure of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid consists of several key components:
-
A 3,5-dimethyl-1H-pyrazole ring with methyl groups at positions 3 and 5
-
An isoxazole ring with an ethyl substituent at position 5
-
A carboxylic acid group at position 3 of the isoxazole ring
-
A methylene bridge connecting the pyrazole and isoxazole rings
This arrangement creates a molecule with specific spatial orientation and functional group positioning that contributes to its chemical reactivity and biological interactions.
Synthesis Methodologies
General Synthetic Approach
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically employs standard organic chemistry procedures involving the reaction between 3,5-dimethyl-1H-pyrazole and appropriate isoxazole derivatives.
Reaction Conditions
The compound is typically synthesized under controlled laboratory conditions, often using reflux techniques with alcoholic solvents. The general reaction pathway involves:
-
Initial preparation of the 3,5-dimethyl-1H-pyrazole component
-
Separate synthesis of the isoxazole derivative with the ethyl group at position 5
-
Coupling reaction to form the methylene bridge between the two ring systems
-
Final modifications to ensure the carboxylic acid group is properly positioned
Common solvents employed in this synthesis include methanol or ethanol, with the reaction typically conducted under reflux conditions to ensure complete conversion.
Comparison with Related Compounds
Structure-Activity Relationships
Comparative Analysis with Structural Analogues
When comparing 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid with structurally related compounds, several patterns emerge:
| Compound | Molecular Weight | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|
| 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid | 249.27 g/mol | Ethyl group at position 5 of isoxazole | Enhanced lipophilicity |
| 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | 207.19 g/mol | Direct connection between rings (no methylene bridge) | Altered molecular flexibility |
| 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-5-methyl-isoxazole-3-carboxylic acid | 235.24 g/mol | Methyl instead of ethyl at position 5 | Reduced lipophilicity |
| 5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | 207.19 g/mol | Methyl group only at position 4 of pyrazole | Different electronic distribution |
The positioning of substituents and connecting groups between the heterocyclic rings significantly influences the compounds' biological activity profiles .
Critical Structural Features
Several structural features are critical to the biological activity of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid:
-
The carboxylic acid group at position 3 of the isoxazole ring serves as a potential hydrogen bond donor/acceptor for target binding
-
The methylene bridge between rings provides conformational flexibility
-
The dimethyl substitution on the pyrazole ring influences electronic distribution
-
The ethyl group at position 5 of the isoxazole enhances lipophilicity
These features collectively determine the compound's ability to interact with biological targets, particularly enzymes involved in inflammatory pathways.
Physicochemical Properties and Analysis
Solubility and Stability Characteristics
Based on its chemical structure, 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid likely exhibits:
-
Limited water solubility due to its predominantly hydrophobic structure
-
Good solubility in polar organic solvents like alcohols and DMSO
-
pH-dependent solubility influenced by the carboxylic acid group
-
Moderate stability under normal laboratory conditions, with potential sensitivity to strongly basic conditions
These properties significantly influence its handling, formulation, and biological testing protocols.
Analytical Characterization Techniques
Proper identification and characterization of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid typically employ multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry (MS) for molecular weight verification
-
Infrared (IR) spectroscopy to identify functional groups
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
X-ray crystallography for three-dimensional structural analysis
These techniques provide complementary data that collectively establish the identity, purity, and structural integrity of the compound.
Future Research Directions
Expanding Biological Activity Profiles
Future research on 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid should focus on:
-
Comprehensive evaluation of its anti-inflammatory potency across multiple in vitro and in vivo models
-
Investigation of potential activities beyond inflammation, such as antimicrobial or antioxidant properties
-
Detailed toxicological profiling to assess safety margins
-
Exploration of specific molecular targets beyond COX enzymes
These investigations would provide a more complete understanding of the compound's biological activity spectrum.
Structure Optimization Strategies
Based on initial pharmacological findings, structure optimization efforts could pursue:
-
Development of a focused library of analogues with systematic variations at key positions
-
Computational modeling to predict binding affinities with target proteins
-
Quantitative structure-activity relationship (QSAR) studies to identify optimal substituent patterns
-
Investigation of bioisosteric replacements for the carboxylic acid group
These approaches may yield improved variants with enhanced potency, selectivity, or pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume